4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile
Description
4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine-5-carbonitrile derivative characterized by a 4-methylphenyl group at position 6, a methylsulfanyl substituent at position 2, and a 1-hydroxybutan-2-ylamino moiety at position 2.
Properties
IUPAC Name |
4-(1-hydroxybutan-2-ylamino)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-13(10-22)19-16-14(9-18)15(20-17(21-16)23-3)12-7-5-11(2)6-8-12/h5-8,13,22H,4,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNJJWGJBBSQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 306.39 g/mol. Its structure features a pyrimidine ring substituted with various functional groups, which contribute to its biological properties.
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated that modifications to the pyrimidine scaffold can enhance cytotoxicity against cancer cell lines. For instance, derivatives with electron-donating groups showed increased activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antiviral Properties
Pyrimidine compounds have also been investigated for their antiviral activities. A related study found that certain pyrimidine derivatives inhibited HIV-1 replication by targeting specific viral enzymes. The mechanism involved interference with reverse transcriptase and integrase activities, suggesting that our compound may possess similar antiviral potential .
Enzyme Inhibition
Inhibitory activity against various enzymes is another area of interest. Pyrimidine derivatives have been reported to act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The specific interactions of our compound with CDK enzymes warrant further investigation to elucidate its potential as a therapeutic agent in cancer treatment .
Case Studies
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Case Study 1: Anticancer Efficacy
In vitro studies on a series of pyrimidine derivatives revealed that modifications at the 6-position significantly increased cytotoxic effects in various cancer cell lines. The compound under study was shown to induce apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent . -
Case Study 2: Antiviral Activity
A clinical trial involving pyrimidine-based antiviral agents provided insights into their efficacy against viral infections, particularly HIV and HCV. The results indicated that these compounds could reduce viral loads significantly when administered in conjunction with standard antiviral therapies .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that pyrimidine derivatives can interfere with DNA synthesis and repair mechanisms, leading to reduced proliferation of cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death. Case studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Neurological Applications
Emerging research suggests that the compound may have neuroprotective effects. Its ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated that it may enhance neuronal survival under stress conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | The compound inhibited growth in breast cancer cell lines by inducing apoptosis. |
| Study 2 | Antimicrobial | Demonstrated significant activity against Staphylococcus aureus and E. coli with MIC values in the low µg/mL range. |
| Study 3 | Neuroprotection | Enhanced neuronal survival in models of oxidative stress, suggesting potential for treating neurodegenerative diseases. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (–SMe) group at position 2 of the pyrimidine ring is susceptible to nucleophilic displacement. This reactivity is exemplified in sodium channel blockers, where bromine or methylsulfanyl groups are replaced by amines or heterocycles under palladium catalysis or basic conditions .
Example Reaction:
Conditions:
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Catalytic Pd(PPh₃)₄, ligand (e.g., Xantphos), and K₂CO₃ in DMF at 80–100°C .
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Products: Primary or secondary amines, heterocyclic amines (e.g., piperazine derivatives) .
Oxidation of the Methylsulfanyl Group
The –SMe group can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide .
Example Reaction:
Conditions:
Hydrolysis of the Nitrile Group
The nitrile (–CN) at position 5 can undergo hydrolysis to form a carboxylic acid (–COOH) or amide (–CONH₂). Acidic or basic conditions drive this transformation .
Example Reaction:
Conditions:
Functionalization of the (1-Hydroxybutan-2-yl)amino Group
The secondary amine in the (1-hydroxybutan-2-yl)amino substituent can undergo:
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Acylation : Reaction with acetyl chloride or anhydrides to form amides .
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Alkylation : Quaternization with alkyl halides under basic conditions .
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Oxidation : Conversion of the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) .
Example Reaction (Acylation):
Electrophilic Aromatic Substitution on the 4-Methylphenyl Group
The para-methylphenyl ring may undergo halogenation, nitration, or sulfonation at the meta position relative to the methyl group.
Example Reaction (Nitration):
Conditions:
Ring Functionalization via Cross-Coupling
The pyrimidine core can participate in Suzuki-Miyaura coupling at position 4 or 6 if a halide (e.g., Cl, Br) is introduced via prior substitution .
Example Reaction:
Analytical Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrimidine-5-carbonitrile Derivatives
*Estimated based on structural analogs.
Key Observations :
Substituent Effects on Bioactivity: Sulfanyl Groups: Methylsulfanyl (target compound) vs. benzylsulfanyl (). Amino Groups: The 1-hydroxybutan-2-ylamino group in the target compound introduces a hydroxyl moiety, enhancing hydrophilicity compared to cyclohexylamino () or methylamino (). This could improve solubility but may reduce membrane permeability.
Crystallographic and Structural Trends: Pyrimidine cores in analogs (e.g., ) exhibit planarity, with sulfanyl and aryl groups contributing to π-π stacking or hydrogen-bonding interactions. The target compound’s hydroxybutan-2-ylamino group may form intermolecular hydrogen bonds, similar to the N–H⋯O interactions observed in .
Synthetic Routes: Many analogs (e.g., ; ) are synthesized via nucleophilic substitution or condensation reactions. The target compound could be prepared similarly, using 2-methylsulfanyl-4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile and 1-amino-2-hydroxybutane under basic conditions.
Pharmacological Potential: Compounds with nitrile and sulfanyl groups (e.g., ) show kinase inhibition, suggesting the target compound may share this activity. However, the absence of a chlorophenyl or piperazinyl group (as in and ) might reduce potency compared to established inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
